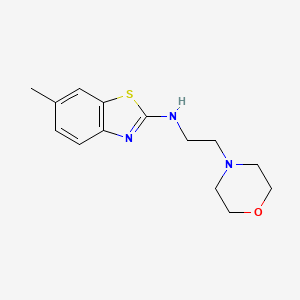

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-11-2-3-12-13(10-11)19-14(16-12)15-4-5-17-6-8-18-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJWRWIDUJIPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Procedure:

- Reactants: Aromatic amines (e.g., 2-aminobenzothiazole derivatives), sulfur, and suitable alkylating agents containing the morpholine moiety.

- Conditions: Mild, often solvent-free or using DMSO as solvent/oxidant, at elevated temperatures (~140°C).

- Outcome: Formation of benzothiazole core with attached substituents via double C–S and C–N bond formation, as demonstrated in the synthesis of 2-substituted benzothiazoles from amines and sulfur.

Research Findings:

- The method allows for the incorporation of various substituents, including methyl groups at specific positions, through careful selection of starting amines.

- The reaction mechanism involves initial formation of intermediates such as imines or thiourea derivatives, followed by cyclization facilitated by DMSO acting as an oxidant.

Synthesis via Nucleophilic Substitution and Cyclization

A common approach involves initial nucleophilic substitution on aromatic precursors, followed by cyclization to form the benzothiazole ring, then functionalization at the 2-position.

Typical Procedure:

- Step 1: Bromination of 2-aminobenzothiazole to introduce a reactive site.

- Step 2: Nucleophilic substitution with 2-morpholin-4-ylethylamine derivatives, often using potassium carbonate or similar bases in polar aprotic solvents like DMF.

- Step 3: Cyclization under reflux to form the benzothiazole core with the desired substituents.

- Step 4: Methylation at the 6-position, often using methylating agents such as methyl iodide or dimethyl sulfate, to introduce the methyl group.

Research Data:

- The methylation step is crucial for obtaining the 6-methyl derivative, which can be achieved with high yields under controlled conditions.

- The process benefits from regioselectivity and functional group tolerance, allowing for diverse substitutions.

Modification of Pre-Existing Benzothiazole Derivatives

Another effective route involves starting from pre-formed benzothiazole compounds and introducing the methyl group and morpholine substituents via substitution reactions.

Methodology:

- Starting Material: 6-chloro- or 6-bromo-benzothiazole derivatives.

- Reaction: Nucleophilic substitution with 2-morpholin-4-ylethylamine or related amines in the presence of bases like K2CO3 or triethylamine.

- Methylation: Methylation of the amino group at the 2-position using methyl iodide or dimethyl sulfate, often under reflux.

Research Findings:

- This approach allows for high-yield synthesis of the target compound with controlled substitution patterns.

- The process is scalable and suitable for industrial applications.

Crystallization and Purification

Post-synthesis, purification typically involves:

- Extraction with organic solvents such as ethyl acetate.

- Recrystallization from ethanol or methanol.

- Column chromatography for high purity.

Crystallography Data:

- Crystals are often characterized via X-ray diffraction to confirm structure and purity, as demonstrated in recent structural studies.

Data Summary Table: Preparation Methods

Notes on Optimization and Research Insights

- Reaction Temperature: Typically around 140°C for multi-component reactions; lower temperatures may reduce yields.

- Solvent Choice: DMSO is favored for its dual role as solvent and oxidant; alternatives like methyl phenyl sulfoxide can be used.

- Substrate Scope: Electron-donating groups enhance reactivity; heterocyclic amines are compatible.

- Yield Optimization: Purity of starting materials and controlled reaction conditions are vital for maximizing yields.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any nitro or carbonyl groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases. The compound has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease progression.

Industry: Utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the MAPK/ERK pathway, which is often dysregulated in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 6 of the Benzothiazole Core

The methyl group at position 6 distinguishes this compound from other benzothiazol-2-amine derivatives. Substituent modifications at this position significantly alter biological activity and physicochemical properties:

Key Observations :

Variations in the N-Substituent (Position 2)

The morpholinoethyl chain at position 2 is a critical pharmacophore. Comparisons with other N-substituents reveal differences in target engagement and pharmacokinetics:

Key Observations :

- Morpholinoethyl vs. Tosyl: The morpholinoethyl group improves solubility and may reduce toxicity compared to sulfonamide derivatives, which are often associated with metabolic instability .

- Neuroprotective Potential: Hybrids with morpholinoethyl chains (e.g., riluzole-rasagiline hybrids) demonstrate neuroprotective effects in ALS models, suggesting similar applications for the target compound .

Anticancer Activity

- BT16 (): A chloro-substituted analogue showed activity in NCI toxicity assays, with IC₅₀ values in the micromolar range .

- Imidazo[2,1-b][1,3]benzothiazoles (): Derivatives with electron-withdrawing substituents (e.g., nitro, bromo) exhibited radiosensitizing effects in cancer cells .

Enzyme Inhibition

- Benzothiazolyl Ureas (): 6-Substituted derivatives (e.g., nitro, cyano) act as uncompetitive inhibitors of 17β-HSD10, a target in neurodegenerative diseases .

Neuroprotection

Physicochemical and Pharmacokinetic Considerations

- Synthetic Challenges: Epimerization risks in carboxyl-containing analogues () highlight the stability advantage of the methyl-morpholinoethyl design .

Biological Activity

6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole class, characterized by its unique structural features. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 277.39 g/mol. The presence of both a benzothiazole ring and a morpholine moiety contributes to its solubility and bioavailability, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific kinases and proteases, which are crucial in regulating cellular processes such as proliferation and apoptosis.

- Signaling Pathways : It modulates pathways like MAPK/ERK, which are often dysregulated in cancer cells, thereby influencing cell survival and death mechanisms.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Preclinical evaluations have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of p53 expression |

| A549 | 12.3 | Activation of caspase pathways |

Flow cytometry analysis confirmed that the compound promotes apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent.

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. A study demonstrated that it could reduce neurotoxicity in neuronal cell cultures exposed to oxidative stress.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results highlighted its superior activity against resistant strains of Acinetobacter baumannii and Pseudomonas aeruginosa, making it a candidate for further development in treating infections caused by these pathogens . -

Anticancer Research :

A recent publication detailed the effects of this compound on multiple cancer cell lines. It was found to significantly inhibit cell proliferation and induce apoptosis through the activation of pro-apoptotic proteins . The study concluded that further investigation into its mechanism could reveal insights into new cancer therapies.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine?

- Methodological Answer : The compound can be synthesized via a multi-step protocol. First, prepare the benzothiazole core by reacting substituted anilines with sodium thiocyanate in a bromine/glacial acetic acid solution (16–24 hours). Subsequent functionalization involves refluxing with morpholine derivatives (e.g., 2-morpholinoethylamine) in ethanol or methanol with sodium acetate as a base (7–12 hours). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical. Monitor reaction progress using TLC (Rf ~0.6–0.8 in ACN:MeOH 1:1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identify N–H stretches (~3140–3550 cm⁻¹), C=N (~1558–1621 cm⁻¹), and morpholine C–O–C (~1100 cm⁻¹) .

- ¹H NMR : Look for aromatic protons (δ 6.4–8.3 ppm), morpholine protons (δ 2.5–3.5 ppm), and NH signals (δ 4.1–4.2 ppm) .

- Mass Spectrometry (FABMS/ESI-MS) : Confirm molecular weight (e.g., m/z ~325–483) and fragmentation patterns .

- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How to assess the compound’s preliminary biological activity?

- Methodological Answer : Use cell viability assays (MTT/XTT) on cancer cell lines (e.g., HCT-116, HT29) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and analyze dose-response curves (IC₅₀ calculations). Pair with fluorescence microscopy for apoptosis/necrosis assessment .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against receptors like EGFR or PI3K. Use crystal structures (PDB IDs: 1M17, 2JDO) to model binding. Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess stability. Compare binding energies (ΔG) with known inhibitors .

Q. How to resolve discrepancies in crystallographic data during structural refinement?

- Methodological Answer : Employ SHELXL for refinement. Address issues like twinning or disorder by:

- Using high-resolution data (d-spacing < 0.8 Å).

- Applying restraints (e.g., DFIX, SIMU) for morpholine ring flexibility.

- Validating hydrogen bonds (N–H⋯N/O) with Mercury software. Target R1 < 0.05 and wR2 < 0.15 .

Q. What strategies address inconsistent bioactivity data across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Conduct kinase inhibition assays (e.g., ADP-Glo™) to identify off-target effects.

- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation.

- Data Normalization : Include internal controls (e.g., β-actin for Western blots) and triplicate replicates .

Q. How to optimize reaction conditions to improve yield and purity?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | EtOH, MeOH, DMF | EtOH |

| Temperature | 60–120°C | 80°C |

| Catalyst | NaOAc, K₂CO₃ | NaOAc |

| Monitor by HPLC (C18 column, 70:30 MeOH:H₂O) to achieve >95% purity . |

Q. What methods confirm the compound’s stability under physiological conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.